molecular formula C25H18Cl2N2O3 B4939009 5-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-naphthamide

5-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-naphthamide

Cat. No.: B4939009
M. Wt: 465.3 g/mol
InChI Key: JXMQWXOGGNZPDG-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-naphthamide is a synthetic compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CB-30872 or naphthalene-2-carboxamide, 5-chloro-N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1-naphthalenecarboxamide.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-naphthamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cells, reduce inflammation, and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-naphthamide in lab experiments is its ability to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory and neuroprotective effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity and lack of specificity towards certain enzymes or proteins.

Future Directions

There are several future directions for research involving 5-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-naphthamide. Some of these directions include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of more specific and less toxic analogs of this compound.
3. Investigation of the potential applications of this compound in other areas of scientific research.
4. Clinical trials to evaluate the safety and efficacy of this compound in the treatment of various diseases.
5. Studies to investigate the potential synergistic effects of this compound with other drugs or compounds.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential applications in various areas of scientific research. This compound has been studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of this compound and to develop more specific and less toxic analogs.

Synthesis Methods

The synthesis of 5-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-naphthamide involves the reaction of 5-chloro-1-naphthoic acid with 4-[(2-chlorobenzoyl)amino]-3-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.

Scientific Research Applications

5-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-naphthamide has been studied for its potential applications in various areas of scientific research. Some of the areas where this compound has been studied include cancer research, inflammation, and neurodegenerative diseases.

Properties

IUPAC Name

5-chloro-N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N2O3/c1-32-23-14-15(12-13-22(23)29-25(31)19-6-2-3-10-21(19)27)28-24(30)18-9-4-8-17-16(18)7-5-11-20(17)26/h2-14H,1H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMQWXOGGNZPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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